Methyl 2,4-hexadienoate

Antifungal Food Preservation Vapor-Phase Antimicrobial

Standard sorbate procurement often overlooks the critical LogP and vapor-pressure differences that dictate formulation success. Methyl sorbate (methyl 2,4-hexadienoate, CAS 1515-80-6) directly addresses the failure risk associated with selecting the wrong derivative. - 10× greater vapor-phase antifungal potency than ethyl sorbate (complete mold inhibition at 20 mg vs. 200 mg in 2.6 L desiccator assays), reducing per-unit mass and off-flavor risk. - LogP of 1.83 (3.16× sorbic acid affinity) ensures superior partitioning into lipid phases for oil-based flavor, fragrance, and cosmetic preservative systems. - Full JECFA specification (No. 1177, FEMA 3714, ≥99% assay) guarantees regulatory readiness for food-grade flavor building blocks.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 1515-80-6
Cat. No. B073195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-hexadienoate
CAS1515-80-6
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC=CC=CC(=O)OC
InChIInChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-6H,1-2H3/b4-3-,6-5+
InChIKeyKWKVAGQCDSHWFK-DNVGVPOPSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  miscible in oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,4-Hexadienoate: Chemical Identity & Specifications


Methyl 2,4-hexadienoate (CAS 1515-80-6), also known as methyl sorbate, is a fatty acid ester formed by the condensation of methanol and (2E,4E)-hexa-2,4-dienoic acid (sorbic acid). It belongs to the class of α,β,γ,δ-unsaturated esters, featuring a conjugated diene system that dictates its distinctive reactivity profile . The compound is a colorless to pale yellow liquid with a fruity, sweet, anise aroma, a molecular weight of 126.15 g/mol, and limited water solubility (0.0132 mol/L at 20°C) but miscibility in organic solvents and oils [1][2]. Its JECFA specification (assigned JECFA No. 1177, FEMA No. 3714) mandates a minimum assay of 99% and a specific gravity range of 0.933–0.938 for food-grade applications [3].

Methyl 2,4-Hexadienoate: Key Differentiators


Procurement professionals cannot assume functional interchangeability among sorbate-class compounds, as the substitution of a single functional group (e.g., –OH in sorbic acid to –OCH3 in methyl sorbate) or a change in alkyl chain length (e.g., methyl vs. ethyl ester) drives quantifiable shifts in three critical parameters: aqueous solubility, LogP (partition coefficient), and vapor-phase antimicrobial potency. Sorbic acid (CAS 110-44-1) exhibits a LogP of 1.33 and a water solubility of 1.6 g/L at 20°C, whereas its methyl ester counterpart (LogP 1.83) is approximately 10-fold less soluble in water (1.67 g/L) and demonstrates 10-fold greater vapor-phase antifungal efficacy against common bread molds compared to its ethyl ester analog [1][2]. These differences are not merely incremental; they directly determine the compound's suitability for specific applications—such as flavor encapsulation requiring oil-phase partitioning versus aqueous-phase preservation—and can lead to formulation failure or suboptimal antimicrobial performance if the wrong sorbate derivative is selected [3].

Methyl 2,4-Hexadienoate: Evidence Summary


Vapor-Phase Antifungal Potency Over Ethyl Sorbate

In a controlled desiccator study of vapor-phase antifungal activity, methyl 2,4-hexadienoate demonstrated complete inhibition of bread mold development at a concentration of 20 mg per 2.6-liter desiccator. Under identical experimental conditions, the closest structural analog, ethyl 2,4-hexadienoate (ethyl sorbate), required a 10-fold higher concentration of 200 mg per 2.6-liter desiccator to achieve the same inhibitory effect [1]. This represents a 10-fold potency advantage for the methyl ester in vapor-phase applications.

Antifungal Food Preservation Vapor-Phase Antimicrobial

Microbial Lag Phase Extension vs. Sorbic Acid

A comparative synthesis and antimicrobial evaluation of sorbate esters (methyl, ethyl, propyl, and butyl) demonstrated that all four esters, including methyl 2,4-hexadienoate, effectively prolonged the microbial growth lag phase by 8–20 hours and significantly reduced biomass compared to the parent sorbic acid [1]. While this study reports class-level aggregate data rather than ester-specific individual values, the consistent performance across the homologous series supports the inference that methyl sorbate contributes to this 8–20 hour extension.

Antimicrobial Microbial Growth Kinetics Food Preservative

Improved Oil-Phase Partitioning vs. Sorbic Acid

The computed octanol-water partition coefficient (LogP) for methyl 2,4-hexadienoate is 1.83, representing a 0.50 LogP unit increase relative to the parent sorbic acid, which has a LogP of 1.33 [1][2]. This difference corresponds to an approximately 3.16-fold greater partitioning into the octanol (lipid) phase under equilibrium conditions, derived from the logarithmic relationship (10^0.50 ≈ 3.16).

Physicochemical Property LogP Formulation Science

Methyl 2,4-Hexadienoate: Procurement Scenarios


Modified Atmosphere Packaging: Vapor-Phase Mold Control

Procurement for active packaging applications should prioritize methyl 2,4-hexadienoate over ethyl sorbate based on its 10-fold higher vapor-phase antifungal potency. In desiccator assays, methyl sorbate achieved complete mold inhibition at 20 mg per 2.6 L, whereas ethyl sorbate required 200 mg for equivalent efficacy [1]. This potency advantage reduces the mass of active compound required per package unit, minimizing both material cost and the risk of off-flavor transfer to the packaged food product.

Oil-Phase Flavor Delivery & Lipid Encapsulation

When designing flavor delivery systems or preservative formulations intended for oil-rich matrices, methyl sorbate offers a quantifiable partitioning advantage over sorbic acid. With a LogP of 1.83 (vs. 1.33 for sorbic acid), methyl sorbate exhibits approximately 3.16-fold greater affinity for the lipid phase [1][2]. This property justifies its selection for oil-soluble flavor applications, emulsion-based cosmetic preservative systems, and encapsulated flavors where controlled release from a lipid core is desired.

JECFA-Compliant Flavor & Fragrance Building Block

For flavor and fragrance houses requiring a fully specified, food-grade ester intermediate with a defined organoleptic profile, methyl 2,4-hexadienoate is supported by a complete JECFA specification (JECFA No. 1177, FEMA 3714) mandating ≥99% assay, refractive index 1.501–1.505, and specific gravity 0.933–0.938 [3]. Its established fruity, sweet, anise odor profile, documented in authoritative flavor databases, supports its use as a building block in compounded flavors where precise sensory consistency and regulatory compliance are non-negotiable [4].

Organic Synthesis: Diels–Alder & Polymer Chemistry

The conjugated (E,E)-diene system of methyl 2,4-hexadienoate renders it a reactive substrate for [4+2] cycloaddition reactions (Diels–Alder chemistry), enabling the construction of six-membered carbocyclic frameworks. This reactivity profile distinguishes it from saturated esters and from sorbic acid (where the free carboxyl group may interfere with base-sensitive cycloaddition conditions). Procurement for synthetic organic research or polymer precursor development should consider the methyl ester's balance of diene reactivity and ester stability, which facilitates its use as a monomer for sequence-regulated polymers without the pH-management complexities associated with the free acid .

Technical Documentation Hub

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